Aprofene hydrochloride

Description

Contextualizing Aprofene (B1667572) Hydrochloride within Chemical and Biological Sciences

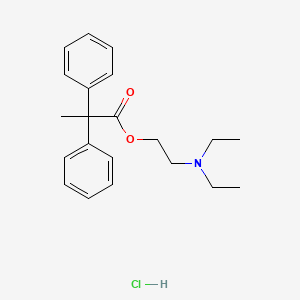

Aprofene hydrochloride, chemically known as 2-(diethylamino)ethyl 2,2-diphenylpropanoate hydrochloride, is a molecule of interest in both chemical and biological disciplines. echemi.com Its structure, featuring a bulky diphenylpropionate moiety and a diethylaminoethyl ester group, underpins its chemical reactivity and pharmacological profile. echemi.comncats.io

From a chemical perspective, aprofene serves as a reagent in organic synthesis, particularly in the creation of other pharmacologically relevant molecules. smolecule.com Its synthesis commonly involves the esterification of 2,2-diphenylpropanoic acid with 2-(diethylamino)ethanol (B1670525), a reaction catalyzed by an acid like sulfuric acid under reflux conditions. smolecule.comsmolecule.com This process highlights fundamental principles of organic chemistry, including nucleophilic acyl substitution. The resulting compound can undergo various chemical transformations, such as oxidation to form carboxylic acids and reduction to yield alcohol derivatives. smolecule.comsmolecule.com

In the biological sciences, this compound is primarily recognized for its role as an antagonist of both muscarinic and nicotinic acetylcholine (B1216132) receptors. targetmol.commedkoo.combiocat.com By binding to these receptors without activating them, it effectively blocks the action of the neurotransmitter acetylcholine. smolecule.com This inhibitory action on the cholinergic system makes it a valuable tool for studying neurotransmission and receptor pharmacology. smolecule.com Researchers utilize aprofene to probe the function of these receptors and to investigate the physiological consequences of their blockade, which can include effects like muscle relaxation. smolecule.com

Scope and Significance for Mechanistic and Methodological Inquiry

The unique properties of this compound make it a significant subject for both mechanistic and methodological investigations. Mechanistic studies often focus on elucidating the precise molecular interactions between aprofene and its receptor targets. Research has explored its interaction with the nicotinic acetylcholine receptor in its desensitized state, providing insights into the complex dynamics of receptor modulation. ncats.ioncats.io Such investigations are crucial for understanding how the compound exerts its effects at a molecular level.

From a methodological standpoint, the synthesis and analysis of this compound provide a platform for applying and refining various analytical techniques. The purity and identity of the synthesized compound are typically verified using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). Furthermore, the study of its chemical reactions, including oxidation, reduction, and substitution, allows for the exploration of various reaction conditions and mechanisms. smolecule.comsmolecule.com The development of analytical methods for its detection and quantification in various matrices is also an area of methodological interest. dissolutiontech.com

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2-(diethylamino)ethyl 2,2-diphenylpropanoate hydrochloride | echemi.com |

| CAS Number | 2589-00-6 | medkoo.com |

| Molecular Formula | C21H28ClNO2 | smolecule.com |

| Molecular Weight | 361.91 g/mol | medkoo.com |

| Melting Point | 160-161 °C | echemi.com |

| Appearance | Solid | echemi.comchemicalbook.com |

| Solubility | Soluble in DMSO | smolecule.com |

Research Applications of Aprofene

| Field | Application | Reference |

| Organic Synthesis | Used as a reagent in the preparation of other pharmacologically active compounds. | |

| Biological Research | Employed to study the function of muscarinic and nicotinic acetylcholine receptors. | smolecule.comsmolecule.com |

| Pharmacology | Investigated for its potential in modulating neurotransmitter systems. | smolecule.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(diethylamino)ethyl 2,2-diphenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2.ClH/c1-4-22(5-2)16-17-24-20(23)21(3,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15H,4-5,16-17H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPBAERJQQMCIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3563-01-7 (Parent) | |

| Record name | Aprofene hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002589006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70180540 | |

| Record name | Aprofene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2589-00-6 | |

| Record name | Benzeneacetic acid, α-methyl-α-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2589-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aprofene hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002589006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aprofene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APROFENE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C71L7ID7HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Scholarly Trajectory of Aprofene Hydrochloride

Origins and Early Scientific Development

Aprofene (B1667572), also known by the name aprophen, emerged from the pharmaceutical research and development landscape of the Soviet Union. ncats.io It was synthetically derived and belongs to the class of ester-based anticholinergic compounds. The synthesis of aprofene hydrochloride typically involves the esterification of 2,2-diphenylpropanoic acid with 2-(diethylamino)ethanol (B1670525), a reaction often catalyzed by an acid like sulfuric acid under reflux conditions. smolecule.com

Initially, aprofene was developed and investigated for its antispasmodic and anticholinergic properties. mdpi.com Its primary therapeutic indications in Russia included the treatment of conditions characterized by smooth muscle spasms, such as endarteritis (inflammation of the inner arterial lining), peptic ulcers of the stomach and duodenum, spastic colitis, and cholecystitis (inflammation of the gallbladder). ncats.io Early pharmacological studies focused on its ability to counteract the effects of acetylcholine (B1216132), a key neurotransmitter, thereby producing a relaxant effect on smooth muscles.

Evolution of Research Focus and Methodologies

The scientific investigation into this compound has evolved considerably since its initial development. The early research primarily focused on its clinical efficacy as an antispasmodic agent, employing classical pharmacological methodologies. These early studies often involved in-vitro organ bath experiments where the effect of aprofene on the contraction of isolated smooth muscle tissues, such as the ileum, was observed. phytojournal.comsigmaaldrich.com These methods allowed researchers to characterize its spasmolytic activity and compare it to other known anticholinergic drugs.

Over time, the focus of aprofene research shifted towards a more nuanced understanding of its mechanism of action at the molecular level. This evolution was driven by advancements in biochemical and electrophysiological techniques. Researchers began to utilize more sophisticated methodologies, including:

Radioligand Binding Assays: These assays enabled the quantitative analysis of aprofene's affinity for different receptor subtypes.

Electrophysiological Recordings: Techniques such as the two-electrode voltage clamp allowed for the direct measurement of the effects of aprofene on ion channel function in individual cells. nih.gov

Isolated Cell and Membrane Preparations: The use of specific cell lines, such as BC3H-1 muscle cells, and receptor-enriched membranes from sources like the electric organ of Torpedo californica, provided more controlled environments to study drug-receptor interactions. ncats.io

This methodological progression allowed for a more precise characterization of aprofene's pharmacological profile, moving beyond its general anticholinergic effects to a detailed investigation of its interactions with specific neurotransmitter receptors.

Paradigm Shifts in this compound Investigation

A significant paradigm shift in the scientific understanding of this compound occurred with the discovery of its dual antagonism of both muscarinic and nicotinic acetylcholine receptors. ncats.io Initially, aprofene was primarily classified as a muscarinic antagonist, consistent with its observed antispasmodic effects. Muscarinic receptors are a class of G-protein coupled receptors involved in a wide range of physiological functions, and their blockade is the basis for the action of many anticholinergic drugs.

However, later research, notably a study published in 1987, revealed that aprofene also acts as a non-competitive inhibitor of nicotinic acetylcholine receptors (nAChRs). ncats.io Nicotinic receptors are ligand-gated ion channels, structurally and functionally distinct from muscarinic receptors. The finding that aprofene could inhibit nAChRs, and did so in a non-competitive manner, represented a fundamental change in its pharmacological classification and opened new avenues for its use as a research tool.

This discovery was particularly significant because non-competitive inhibitors bind to an allosteric site on the receptor, a different location from where the endogenous ligand (acetylcholine) binds. This mode of action means that aprofene can inhibit receptor function even when the concentration of the natural agonist is high. Research utilizing the electric organ of Torpedo californica, which is rich in nicotinic acetylcholine receptors, was instrumental in elucidating this mechanism. ncats.io Studies showed that aprofene could diminish the maximal ion influx elicited by a nicotinic agonist without altering the agonist's binding affinity for the receptor's primary binding site. ncats.io

This expanded understanding of aprofene's mechanism of action solidified its role not just as a therapeutic agent with antispasmodic properties, but as a specific and valuable probe for studying the complex pharmacology of both major subtypes of acetylcholine receptors.

Synthetic Chemistry and Derivative Design of Aprofene Hydrochloride

Established Synthetic Pathways and Chemical Reactions

The synthesis of aprofene (B1667572) hydrochloride is a multi-step process, with several key reactions being fundamental to its creation. smolecule.com These established pathways provide a reliable foundation for obtaining the target molecule.

Esterification Reactions for Core Skeleton Formation

The most widely documented method for constructing the basic framework of aprofene involves the esterification of 2,2-diphenylpropanoic acid with 2-(diethylamino)ethanol (B1670525). smolecule.com This reaction is a classic example of an acid-catalyzed nucleophilic acyl substitution. In this process, a catalyst, typically concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the nucleophilic 2-(diethylamino)ethanol. The subsequent formation of a tetrahedral intermediate and its dehydration lead to the final ester product.

The conditions for this reaction are crucial for achieving good yields. Typically, the reaction is carried out under reflux conditions, with temperatures ranging from 100–120°C. The catalyst loading is generally between 1–5% by weight relative to the carboxylic acid.

Table 1: Key Reagents in Aprofene Esterification

| Reagent | Role |

| 2,2-diphenylpropanoic acid | Carboxylic acid substrate |

| 2-(diethylamino)ethanol | Alcohol nucleophile |

| Sulfuric acid | Acid catalyst |

Subsequent Conversion Steps to Hydrochloride Salt

Once the aprofene base is synthesized, it is converted to its hydrochloride salt. This is a standard procedure in pharmaceutical chemistry to improve the compound's stability and solubility. The conversion is typically achieved by treating the aprofene base with hydrochloric acid. The lone pair of electrons on the nitrogen atom of the diethylamino group acts as a base, accepting a proton from the hydrochloric acid to form the quaternary ammonium (B1175870) salt, aprofene hydrochloride. medkoo.com

Oxidation and Reduction Methodologies

The aprofene molecule can undergo various chemical transformations, including oxidation and reduction reactions. smolecule.com Oxidation of aprofene using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can lead to the formation of corresponding carboxylic acids. smolecule.comsmolecule.com

Conversely, reduction of the ester group in aprofene can be achieved using powerful reducing agents such as lithium aluminum hydride. smolecule.comsmolecule.com This reaction would yield the corresponding alcohol derivatives. smolecule.com These methodologies, while not part of the primary synthesis of aprofene itself, are important for creating derivatives and studying structure-activity relationships.

Table 2: Common Reagents for Oxidation and Reduction of Aprofene

| Reaction Type | Reagent | Resulting Functional Group |

| Oxidation | Potassium permanganate, Chromium trioxide | Carboxylic Acid |

| Reduction | Lithium aluminum hydride | Alcohol |

Nucleophilic Substitution Reactions

The diethylamino group in aprofene can be a target for nucleophilic substitution reactions. smolecule.com Under appropriate conditions, this group can be replaced by other nucleophiles, allowing for the synthesis of a variety of aprofene analogs. smolecule.comsmolecule.com The success of such reactions depends on factors like the strength of the incoming nucleophile and the reaction conditions. libretexts.org This approach opens up possibilities for modifying the pharmacological profile of the parent compound.

Advanced Synthetic Strategies and Process Optimization

While traditional methods are effective, research continues to explore more efficient and sustainable synthetic routes.

Catalytic Approaches in this compound Synthesis

Innovations in catalysis have been applied to the synthesis of aprofene to improve efficiency and reduce environmental impact. While the classic sulfuric acid-catalyzed esterification is common, alternative catalysts have been investigated. For instance, solid acid catalysts like zeolites or sulfonated carbon have been explored. These heterogeneous catalysts offer the advantage of easier product isolation and catalyst recyclability. One study reported an 85% conversion using sulfated zirconia at 110°C in 6 hours.

Microwave-assisted synthesis under solvent-free conditions represents another advanced strategy. This approach can significantly reduce reaction times to as little as 30-60 minutes while maintaining high yields of over 90%. By minimizing waste, these methods align with the principles of green chemistry.

Table 3: Comparison of Catalytic Methods for Aprofene Synthesis

| Catalyst | Conditions | Conversion/Yield | Advantages |

| Sulfuric Acid | Reflux, 100-120°C | High | Well-established |

| Sulfated Zirconia | 110°C, 6 hours | 85% conversion | Recyclable, easy separation |

| Microwave (Solvent-free) | N/A | >90% yield | Rapid reaction time, green chemistry |

Development of Novel Synthetic Routes

The synthesis of aprofene and its derivatives has evolved from classical esterification methods to more sophisticated and efficient routes. Traditional synthesis typically involves the reaction of 2,2-diphenylpropionic acid or its acid chloride with 2-(diethylamino)ethanol. While effective, these methods can require harsh conditions and may present challenges in purification.

Furthermore, recent advancements in synthetic methodologies, such as flow chemistry, offer significant potential for the production of aprofene. Flow chemistry, where reactions are run in continuous-flow reactors, allows for precise control over reaction parameters like temperature, pressure, and stoichiometry. This can lead to higher yields, improved safety, and easier scalability compared to traditional batch processing. While specific literature detailing a flow synthesis for aprofene is not prominent, the principles have been successfully applied to a wide range of active pharmaceutical ingredients (APIs), including those with complex heterocyclic structures. beilstein-journals.orgnih.gov

Another approach involves the development of convergent synthetic strategies, where different fragments of the molecule are synthesized separately and then combined in the final steps. For carprofen, another propanoic acid derivative, novel syntheses have been developed to avoid toxic reagents and simplify production processes. nih.gov Similar principles could be applied to aprofene, for instance, by synthesizing the diphenylpropionic acid moiety and the amino alcohol side-chain through more efficient, independent pathways before the final esterification.

Table 1: Comparison of Traditional vs. Potential Novel Synthetic Approaches for Aprofene

| Feature | Traditional Synthesis (Batch) | Potential Novel Synthesis (e.g., Flow Chemistry) |

| Methodology | Esterification of 2,2-diphenylpropionic acid with 2-(diethylamino)ethanol in a batch reactor. | Continuous-flow esterification using immobilized catalysts or advanced coupling agents. |

| Reagents | Often requires stoichiometric amounts of coupling agents or conversion to an acid chloride. | Catalytic amounts of more efficient, potentially recyclable catalysts. |

| Reaction Conditions | Can require high temperatures and prolonged reaction times. | Precise control over temperature and residence time, often leading to faster reactions. |

| Purification | May involve complex workup and purification steps to remove byproducts and unreacted starting materials. | Higher conversion and selectivity can lead to a cleaner reaction mixture, simplifying purification. |

| Scalability | Scaling up can be challenging, with potential issues in heat and mass transfer. | More straightforward scalability by running the flow reactor for longer periods or using parallel reactors. |

Rational Design of this compound Analogues and Derivatives

The rational design of analogues and derivatives of this compound is a key strategy in medicinal chemistry to explore and optimize its pharmacological profile. This process relies on understanding the structure-activity relationships (SAR) of the molecule, which dictate how different chemical modifications influence its interaction with biological targets, such as muscarinic and nicotinic acetylcholine (B1216132) receptors. medkoo.com Computational methodologies are often employed to organize and analyze analogue series to identify key substitution patterns and guide further chemical modifications. researchgate.netnih.gov

The aprofene scaffold can be systematically modified at several key positions:

The Diphenyl Moiety: The two phenyl rings are crucial for binding. Modifications here, such as introducing substituents (e.g., halogens, alkyl, or alkoxy groups) on one or both rings, can significantly alter binding affinity and selectivity. The position and nature of these substituents can fine-tune electronic and steric properties.

The Propionic Acid Core: The stereochemistry at the chiral center (C2) and the nature of the substituent (methyl group) can be varied. Replacing the methyl group with other alkyl groups could influence the compound's lipophilicity and steric fit within the receptor binding pocket.

The Ester Linkage: The ester group is a key pharmacophoric feature but is also susceptible to hydrolysis by esterases in the body. Replacing the ester with more stable bioisosteres, such as amides or ethers, could modify the compound's pharmacokinetic properties, including its duration of action.

The Amino Alcohol Chain: The length of the ethyl chain and the nature of the substituents on the tertiary amine (diethyl groups) are critical for activity. Varying the chain length or replacing the ethyl groups with other alkyl or cyclic moieties can impact receptor affinity and selectivity. For example, studies on atropine (B194438) analogues have provided insight into the binding modes of anticholinergics. derpharmachemica.com The design of photoisomerizable ligands based on mimicking tricyclic drug structures has also proven to be an effective strategy for modulating receptor activity. nih.gov

Research into the derivatives of other non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and flurbiprofen (B1673479) provides a useful template for this type of rational design. nih.govnih.gov In these studies, linking the core molecule to other moieties or creating novel derivatives has led to compounds with altered activity profiles. nih.govmdpi.com Similarly, fragment-based design, where different substituted fragments are merged, has proven to be a powerful strategy for rapidly generating potent molecules. researchoutreach.org

Table 2: Research Findings on Rational Design of Aprofene Analogues

| Modification Site | R-Group / Modification Example | Observed or Predicted Outcome | Rationale / Research Focus |

| Diphenyl Moiety | Introduction of a para-chloro substituent on one phenyl ring. | Potential increase in lipophilicity and binding affinity due to halogen bonding interactions. | Enhancing receptor occupancy and potency. |

| Diphenyl Moiety | Replacement of one phenyl ring with a heterocyclic ring (e.g., thiophene). | Altered electronic distribution and steric profile, potentially leading to receptor subtype selectivity. | Exploring novel interactions with the receptor binding site. |

| Ester Linkage | Bioisosteric replacement with an amide linkage. | Increased metabolic stability against esterase hydrolysis, potentially leading to a longer duration of action. | Improving pharmacokinetic properties. |

| Amino Group | Replacement of N,N-diethyl with a piperidine (B6355638) or pyrrolidine (B122466) ring. | Constraining the conformation of the side chain, which can lead to higher affinity and selectivity for specific receptor subtypes. | Structure-activity relationship (SAR) studies to optimize receptor fit. nih.gov |

| Propionic Acid Core | Inversion of stereochemistry at the chiral center. | Likely significant change in biological activity, as receptor binding is often stereospecific. | Investigating the stereochemical requirements of the binding pocket. |

Advanced Analytical Methodologies for Aprofene Hydrochloride

Development and Validation of Chromatographic Techniques

Chromatography is a cornerstone for the separation and quantification of Aprofene (B1667572) hydrochloride from potential impurities or other components. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the predominant technique due to its efficiency, reproducibility, and wide applicability. rjptonline.orgjocpr.com

The development of an RP-HPLC method is a standard approach for the analysis of pharmaceutical compounds like Aprofene hydrochloride. researchgate.net This technique utilizes a non-polar stationary phase (typically C8 or C18) and a polar mobile phase. The principle relies on the partitioning of the analyte between the two phases; more polar components elute earlier, while less polar components are retained longer by the column.

Validation of the developed HPLC method is performed according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. rjptonline.orgresearchgate.net Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. researchgate.net

Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a given range. jocpr.comscholarsresearchlibrary.com

Accuracy: The closeness of the test results to the true value, often determined through recovery studies. researchgate.net

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. rjptonline.org

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. rjptonline.org

The success of an RP-HPLC separation hinges on the careful optimization of several key parameters to achieve good resolution, symmetric peak shape, and a reasonable run time. biopharminternational.com The optimization process for a compound like this compound would involve systematically adjusting these variables. mdpi.com

Mobile Phase: The composition of the mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), is critical. jocpr.comresearchgate.net The pH of the buffer influences the ionization state of the analyte, which significantly affects its retention time. The ratio of organic solvent to buffer is adjusted to control the elution strength. rjptonline.org

Column: The choice of stationary phase (e.g., C18 or C8) and column dimensions (length, internal diameter, and particle size) impacts separation efficiency and back pressure. rjptonline.org Shorter columns with smaller particles can provide faster analyses, while longer columns offer higher resolution.

Flow Rate: The flow rate of the mobile phase through the column affects both the analysis time and the separation efficiency. rjptonline.orgbiotech-asia.org While a higher flow rate reduces the run time, it can lead to a decrease in resolution. An optimal flow rate balances these factors. researchgate.net

The following interactive table provides examples of optimized chromatographic parameters used for the analysis of other hydrochloride drug substances, illustrating typical conditions that would be adapted for this compound.

Table 1: Example Optimized RP-HPLC Parameters for Hydrochloride Compounds

| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |

|---|---|---|---|---|---|

| Ropinirole Hydrochloride | Phenomenex C8 (250 × 4.6mm, 5µm) | 0.1% Orthophosphoric acid (pH 2.61) : Methanol (50:50 v/v) | 1.2 | 248 | rjptonline.org |

| Raloxifene Hydrochloride | Symmetry C18 (150 x 4.6mm, 5µm) | Buffer : Acetonitrile (60:40 v/v) | 0.8 | 287 | jocpr.com |

| Moxifloxacin Hydrochloride | (Not Specified) | 10mM Sodium phosphate (B84403) buffer (pH 4.4) : Methanol (60:40 v/v) | 1.0 | 294 | researchgate.net |

| Proguanil Hydrochloride | Kromasil C18 (150 mm × 4.6 mm, 5 μm) | Buffer : Methanol (45:55 v/v) | 1.2 | 254 | tsijournals.com |

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Methodologies

Spectrophotometric and Spectroscopic Approaches

Spectroscopic methods are indispensable for both the quantification and the structural elucidation of this compound. These techniques rely on the interaction of the molecule with electromagnetic radiation.

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that possess a chromophore (a part of the molecule that absorbs light). nih.gov The presence of two phenyl rings in the this compound structure allows it to absorb UV radiation, making this technique suitable for its quantification. ncats.iomedkoo.com

The method involves dissolving the compound in a suitable solvent (like methanol or a buffer) and measuring its absorbance at the wavelength of maximum absorption (λmax). scholarsresearchlibrary.com According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution. Method validation is conducted to establish linearity, accuracy, and precision within a specific concentration range. redalyc.orgresearchgate.net

Table 2: Example Validation Parameters for UV-Vis Spectrophotometric Quantification

| Compound | Solvent | λmax (nm) | Linearity Range (µg/mL) | Mean Recovery (%) | Reference |

|---|---|---|---|---|---|

| Propranolol Hydrochloride | 0.01 mol L-1 HCl | 289 | 0.8 - 96.0 | Not Specified | redalyc.org |

| Tapentadol Hydrochloride | Methanol | 275 | 20 - 100 | 101.3 | scholarsresearchlibrary.com |

| Fluoxetine Hydrochloride | Double Distilled Water | 220 - 231 (AUC) | 5 - 25 | 98.50 | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and definitive technique for the structural elucidation of organic molecules. nuvisan.comrsc.org It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR would be used to confirm its identity and structure by analyzing the chemical shifts, multiplicities, and integrations of the signals, which correspond to the different types of protons and carbons in the molecule. nih.gov

¹H NMR: Would confirm the presence of protons on the phenyl rings, the ethyl groups of the diethylamino moiety, the methylene (B1212753) protons of the ethyl ester chain, and the isolated methyl group. The integration of these signals would correspond to the number of protons in each environment.

Two-dimensional (2D) NMR techniques like COSY and HMBC can be used to establish connectivity between different parts of the molecule, providing unambiguous structural confirmation. mdpi.com Furthermore, quantitative NMR (qNMR) can be employed for purity determination without the need for a specific reference standard of the analyte. nih.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. purdue.edu It is used to determine the molecular weight of a compound with high precision and to gain structural information from its fragmentation patterns. spectroscopyonline.com When coupled with a separation technique like HPLC (LC-MS), it becomes a highly specific and sensitive tool for identifying and characterizing compounds. researchgate.net

For this compound, Electrospray Ionization (ESI) in positive mode would be a typical analysis method. researchgate.net

Molecular Ion Peak: The analysis would show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value consistent with its molecular weight (361.91 g/mol ). medkoo.com

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide a "fingerprint" that helps to confirm the structure. Likely fragmentation pathways for this compound would include the cleavage of the ester bond and losses from the diethylaminoethyl side chain. researchgate.net This detailed molecular characterization is crucial for confirming the identity of the primary compound and for identifying any related impurities. nih.gov

Application of Nuclear Magnetic Resonance (NMR) in Structural Confirmation

Method Validation Frameworks and Quality by Design (QbD) Implementation

The validation of an analytical method is a critical process in pharmaceutical development and quality control, ensuring that the method is suitable for its intended purpose. For this compound, this involves a systematic evaluation of the procedure to provide documented evidence that it consistently produces a result that meets pre-determined specifications and quality attributes. Regulatory bodies like the International Council for Harmonisation (ICH) provide a framework for these validation activities. gmpua.com

Validation Parameters: Accuracy, Precision, Linearity, Robustness, Ruggedness, Specificity

Method validation is established by evaluating a series of specific performance characteristics. gmpua.comeuropa.eu These parameters collectively ensure the reliability, consistency, and accuracy of analytical data generated for this compound.

Specificity Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net For an assay of this compound, the method must be able to distinguish its response from that of any potential related substances or excipients in a formulation. This is typically demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions (e.g., acid, base, oxidation, heat, light). The analytical method, often High-Performance Liquid Chromatography (HPLC), should demonstrate that the peak for this compound is free from interference from any degradation peaks that are formed. scirp.org

Linearity Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. brjac.com.br A linear relationship is crucial for calculating the quantity of this compound in a sample. This is typically determined by analyzing a series of dilutions of a standard solution. For an assay, the range usually covers 80% to 120% of the target concentration. brjac.com.brnpra.gov.my The data from the response (e.g., peak area in HPLC) versus concentration plot is statistically analyzed, often using linear regression. A high correlation coefficient (r²) is required, typically ≥0.999, to demonstrate linearity. gmpua.com

| Concentration Level (%) | Concentration (µg/mL) | Mean Peak Area (n=3) |

|---|---|---|

| 80 | 80 | 1152040 |

| 90 | 90 | 1296595 |

| 100 | 100 | 1440150 |

| 110 | 110 | 1584385 |

| 120 | 120 | 1728900 |

| Linear Regression Analysis: | ||

| Correlation Coefficient (r²) | 0.9998 | |

| Regression Equation | y = 14405x - 450 |

Accuracy Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. mt.com For this compound, accuracy is typically assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). researchgate.net The method involves adding known amounts of pure this compound standard to a placebo mixture (spiked samples) and calculating the percentage of the analyte that is recovered. High recovery, typically within 98.0% to 102.0%, indicates an accurate method. nih.govjneonatalsurg.com

| Spike Level (%) | Amount Added (mg) | Amount Recovered (mg) | % Recovery |

|---|---|---|---|

| 80 | 8.01 | 7.95 | 99.25 |

| 8.00 | 8.04 | 100.50 | |

| 8.02 | 7.98 | 99.50 | |

| 100 | 10.01 | 10.05 | 100.40 |

| 9.99 | 9.95 | 99.60 | |

| 10.00 | 10.11 | 101.10 | |

| 120 | 12.01 | 11.91 | 99.17 |

| 11.99 | 12.09 | 100.83 | |

| 12.00 | 11.95 | 99.58 | |

| Average % Recovery | 99.99 | ||

| % Relative Standard Deviation | 0.68 |

Precision The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. researchgate.net It is typically evaluated at two levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment. amazonaws.com

Precision is measured by the standard deviation or relative standard deviation (RSD) of a series of measurements. For an assay of a drug substance, the acceptance criterion for RSD is typically not more than 2%. researchgate.net

Robustness Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. brjac.com.brchromatographyonline.com It provides an indication of the method's reliability during normal usage. chromatographyonline.com For an HPLC method for this compound, robustness would be tested by intentionally varying parameters such as the pH of the mobile phase, the percentage of organic solvent, column temperature, and flow rate. nih.govnih.gov The effect of these variations on the analytical results (e.g., peak area, retention time) is evaluated to establish the operational limits of the method. chromatographyonline.com

Ruggedness Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments. amazonaws.com It is often considered a measure of the reproducibility of the test method under the variations expected between laboratories. researchgate.net

| Parameter | Variation | Assay Result (% Label Claim) | % RSD |

|---|---|---|---|

| Flow Rate (mL/min) | 0.9 | 99.8 | 0.45 |

| 1.1 | 100.3 | ||

| Mobile Phase pH | 2.8 | 100.1 | 0.21 |

| 3.2 | 99.9 | ||

| Analyst | Analyst 1 | 100.5 | 0.57 |

| Analyst 2 | 99.7 | ||

| Instrument | HPLC System 1 | 99.9 | 0.35 |

| HPLC System 2 | 100.4 |

Limits of Detection (LOD) and Quantification (LOQ) Determinations

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial performance characteristics for quantitative impurity tests and are also used to define the range of a method. nih.gov

Limit of Detection (LOD) The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. scirp.org It is a parameter that indicates the sensitivity of the method.

Limit of Quantification (LOQ) The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scirp.org The LOQ is the parameter of quantitative assays for low levels of compounds, such as impurities and degradation products. researchgate.net

Several approaches can be used to determine LOD and LOQ, with the most common being based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. sepscience.com

Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples. An S/N ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ. sepscience.com

Calibration Curve Method: The LOD and LOQ can be calculated from the slope (S) of the calibration curve and the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines. The formulas are:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S) sepscience.com

For this compound, determining the LOD and LOQ would be essential for a stability-indicating method designed to quantify potential impurities.

| Parameter | Method | Result (µg/mL) |

|---|---|---|

| LOD | Signal-to-Noise (3:1) | 0.05 |

| Based on Calibration Curve Slope | 0.048 | |

| LOQ | Signal-to-Noise (10:1) | 0.15 |

| Based on Calibration Curve Slope | 0.145 |

Integration of Quality by Design (QbD) Principles in Analytical Development

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. mt.comnih.gov When applied to analytical methods, this is termed Analytical QbD (AQbD). rjptonline.org The goal of AQbD is to design a robust method that consistently delivers its intended performance throughout its lifecycle. sciencescholar.us

The implementation of AQbD in the development of an analytical method for this compound involves several key steps:

Define the Analytical Target Profile (ATP): This first step involves defining the goals of the method. The ATP is a prospective summary of the performance requirements for the method, including the analyte to be measured (this compound and its impurities), the type of method (e.g., quantitative stability-indicating HPLC), and the required quality criteria such as target accuracy, precision, and range. rjptonline.org

Identify Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs): Based on the ATP, the method's CQAs are identified. These are the performance characteristics that need to be controlled to ensure the desired method quality, such as resolution between this compound and its impurities, and peak symmetry. Subsequently, the CPPs—method parameters that can impact the CQAs—are identified through risk assessment. For an HPLC method, CPPs could include mobile phase composition, pH, column temperature, and flow rate. mt.com

Design of Experiments (DoE) and Design Space: DoE is used to systematically study the effects of the identified CPPs on the method's CQAs. brjac.com.br This multivariate approach allows for the understanding of not just individual parameter effects but also their interactions. The knowledge gained from these experiments is used to establish a Method Operable Design Region (MODR), or "design space," which is the multidimensional combination of CPPs that have been demonstrated to provide assurance of quality. brjac.com.br Operating within this design space is not considered a change and provides greater operational flexibility.

Control Strategy and Continuous Improvement: A control strategy is established to ensure the method performs as intended over time. This includes system suitability tests that are performed before each analysis to verify that the system is operating within the validated state. The QbD approach facilitates continuous improvement, as knowledge gained during the method's lifecycle can be used to further optimize its performance. nih.gov

By integrating QbD, the development of an analytical method for this compound moves from a traditional, univariate approach to a more robust, flexible, and scientifically-grounded process that ensures quality is built-in from the start. sciencescholar.us

Molecular and Cellular Mechanisms of Action of Aprofene Hydrochloride

Cholinergic System Modulation

The cholinergic system, which utilizes acetylcholine (B1216132) as its primary neurotransmitter, is crucial for a vast array of physiological functions. wikipedia.orgmdpi.com Aprofene (B1667572) hydrochloride exerts a significant influence on this system by acting as an antagonist at both muscarinic and nicotinic acetylcholine receptors. biocat.comtargetmol.combiorbyt.commedkoo.com This dual antagonism is a key feature of its pharmacological character.

Aprofene hydrochloride functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). nih.govwikipedia.org By binding to these receptors without activating them, it effectively blocks the actions of acetylcholine. This inhibitory action on the parasympathetic nervous system can lead to effects such as reduced glandular secretions and decreased gastrointestinal motility. smolecule.com The antagonism of mAChRs is a well-established mechanism for many anticholinergic drugs, and aprofene shares this property. wikipedia.orgfrontiersin.org

The interaction of aprofene with acetylcholine receptors is dynamic and state-dependent. It does not simply block the receptor in its resting state but shows a preference for binding to the receptor in its desensitized state. nih.govncats.io This binding occurs at an allosteric site, separate from the agonist binding site, which is characteristic of a noncompetitive inhibitor. nih.govncats.io When aprofene binds to the receptor, it does so without initiating the conformational changes that lead to channel opening and cellular response; this is a hallmark of a non-activation mechanism. smolecule.comopenaccessjournals.com

Studies have demonstrated that aprofene preferentially associates with the high-affinity, desensitized state of the nicotinic acetylcholine receptor. nih.govncats.io There is a significant increase in the affinity of aprofene for the desensitized receptor compared to the resting state. nih.gov Interestingly, while aprofene interacts with the desensitized receptor, it does not further enhance the affinity of the receptor for its agonist. nih.govncats.io This complex interaction highlights a sophisticated mechanism of receptor modulation, where the drug stabilizes a non-functional state of the receptor, thereby inhibiting its activity. smolecule.comncats.io

Binding Dynamics and Non-Activation Mechanisms

Neurotransmitter System Modulation Beyond Acetylcholine

While the primary actions of this compound are on the cholinergic system, there are indications that its effects may extend to other neurotransmitter systems. medkoo.com The modulation of one neurotransmitter system can often have cascading effects on others due to the intricate network of neuronal communication. For instance, cholinergic signaling is known to influence the release of other neurotransmitters like dopamine. wikipedia.orgbiorxiv.orgnih.gov Although direct, extensive research on aprofene's broad-spectrum neurotransmitter modulation is not fully detailed in the provided context, its potential to influence other systems is an area of interest for understanding its complete pharmacological profile. smolecule.com

Interference with Retinoic Acid Metabolism and Developmental Pathways

Beyond its role as a receptor antagonist, aprofene has been shown to interfere with retinoic acid metabolism. Retinoic acid, a metabolite of vitamin A, is a critical signaling molecule in cellular differentiation, proliferation, and embryonic development. nih.govdrugbank.com Aprofene's ability to modulate retinoic acid metabolism suggests that it can impact gene expression and cellular differentiation processes. This has been observed in studies on embryonic stem cells, where aprofene's influence on developmental pathways was noted. Inhibition of retinoic acid metabolism can lead to an accumulation of endogenous retinoic acid, which could, in turn, affect various physiological and developmental processes. nih.gov

Cellular and Subcellular Interaction Studies

The molecular and cellular actions of this compound are primarily characterized by its interactions with cell surface receptors, which in turn initiate a cascade of intracellular events. Research has focused on its role as an antagonist of cholinergic receptors, its influence on ion channel function, and the subsequent effects on intracellular signaling and gene expression.

Receptor and Ion Channel Interactions

This compound is recognized as a potent antagonist of both muscarinic acetylcholine receptors (mAChRs) and nicotinic acetylcholine receptors (nAChRs). medkoo.comtargetmol.commedkoo.com Its interaction with these receptors, which are crucial for neurotransmission, has been a central point of investigation.

Studies on nicotinic acetylcholine receptors, which are ligand-gated ion channels, reveal a detailed mechanism of action. Aprofene acts as a noncompetitive inhibitor, meaning it does not directly compete with acetylcholine for its binding site. nih.govncats.io Instead, it interacts with an allosteric site on the receptor. nih.gov Research conducted on nAChRs from Torpedo californica and BC3H-1 muscle cells has shown that aprofene preferentially binds to the receptor when it is in a desensitized, high-affinity state, rather than its resting state. nih.govncats.io This binding preference is significant, with a reported 23-fold greater affinity for the desensitized conformation. nih.gov

This interaction has direct consequences on the receptor's primary function: ion transport. Aprofene has been demonstrated to diminish the influx of sodium ions (Na+) into muscle cells that is typically elicited by nAChR agonists like carbamylcholine (B1198889). nih.govncats.io This blockade of ion influx is achieved without altering the agonist's affinity for the receptor. nih.gov

The following table summarizes the key interaction parameters of aprofene with the nicotinic acetylcholine receptor based on studies using Torpedo receptor-enriched membranes and BC3H-1 muscle cells.

| Parameter | Description | Value | Cell/System Used | Reference |

| KD (Desensitized State) | Dissociation constant for the desensitized receptor | 0.7 µM | Torpedo AChR | nih.gov |

| KD (Resting State) | Dissociation constant for the resting receptor | 16.4 µM | Torpedo AChR | nih.gov |

| Kant | Concentration for inhibition of Na+ influx | 3 µM | BC3H-1 cells | nih.gov |

| Kp | Concentration for inhibition of toxin binding | 83 µM | BC3H-1 cells | nih.gov |

| Effective Concentration | Range for effective noncompetitive inhibition | 1-50 µM | Torpedo & Mammalian AChR | nih.govncats.io |

This table is interactive. You can sort and filter the data.

Intracellular Signaling and Gene Expression

The interaction of this compound at the cell surface triggers intracellular signaling pathways that can ultimately modulate gene expression within the nucleus. This indicates that while the primary interaction is extracellular, the functional consequences are manifested at a subcellular level.

A notable study in murine embryoid bodies (EBs) demonstrated that the inhibition of muscarinic acetylcholine receptors by aprofene has profound effects on developmental processes. niph.go.jp Treatment of EBs with 10 µM aprofene resulted in a significant reduction in the expression of genes essential for primitive streak formation, a critical early stage of embryonic development. medkoo.comtargetmol.comniph.go.jp Specifically, the mRNA levels of the key mesodermal gene T-brachyury were markedly decreased following aprofene exposure. niph.go.jp This finding strongly suggests that the antagonism of cell-surface acetylcholine receptors by aprofene initiates a signaling cascade that is transduced to the nucleus, where it regulates the transcription of specific genes. niph.go.jp

While the precise signaling intermediates linking receptor antagonism to gene expression have not been fully elucidated for aprofene, its impact on acetylcholine receptors implies a potential modulation of intracellular second messengers. For instance, nicotinic receptors directly control cation influx, including Ca²⁺, and various muscarinic receptor subtypes are coupled to G-proteins that regulate phospholipase C (leading to IP₃ and DAG production) or adenylyl cyclase (modulating cAMP levels), all of which are critical signaling molecules that can influence gene transcription.

The following table details the observed effects of aprofene on gene expression in a specific cellular model.

| Cellular Model | Aprofene Concentration | Duration of Treatment | Observed Effect on Gene Expression | Reference |

| Murine Embryoid Bodies | 10 µM | Days 1-4 | Decreased mRNA levels of mesodermal genes (e.g., T-brachyury) | niph.go.jp |

This table is interactive. You can sort and filter the data.

Preclinical Pharmacological Research Paradigms of Aprofene Hydrochloride

In Vitro Pharmacological Studies

Aprofene (B1667572) hydrochloride has been the subject of various in vitro pharmacological studies to elucidate its mechanisms of action and potential therapeutic effects. These studies have primarily focused on its interactions with neurotransmitter systems, particularly its role as an antagonist of muscarinic and nicotinic acetylcholine (B1216132) receptors.

Receptor Binding Assays and Characterization

Receptor binding assays are crucial for determining the affinity of a compound for specific receptors. In the context of aprofene hydrochloride, these assays have been employed to characterize its binding to muscarinic and nicotinic acetylcholine receptors. smolecule.comsmolecule.combiocat.com Such studies typically involve the use of radiolabeled ligands that have a known high affinity for the target receptor. By measuring the displacement of the radioligand by aprofene, researchers can determine its binding affinity (Ki). amegroups.cn

These assays are fundamental in understanding the compound's potency and selectivity for different receptor subtypes. nih.govmerckmillipore.com The data generated from these studies provide a quantitative measure of the drug-receptor interaction at the molecular level.

Table 1: Key Parameters in Receptor Binding Assays

| Parameter | Description |

| Kd | Equilibrium dissociation constant; a measure of the affinity of a ligand for a receptor. A lower Kd indicates a higher affinity. |

| Ki | Inhibition constant; represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. |

| IC50 | Half maximal inhibitory concentration; the concentration of a drug that is required for 50% inhibition in vitro. |

| Bmax | Maximum number of binding sites; represents the total concentration of receptors in a given tissue. |

| Nonspecific Binding | Binding of a ligand to sites other than the intended receptor. It is important to minimize this to obtain accurate results. |

This table provides a general overview of parameters used in receptor binding assays and is not specific to this compound.

Assessment of Receptor Activity Modulation

Beyond simple binding, studies have investigated how aprofene modulates the activity of its target receptors. As an antagonist, aprofene binds to muscarinic and nicotinic acetylcholine receptors without activating them, thereby blocking the action of the endogenous neurotransmitter, acetylcholine. smolecule.com This inhibition of receptor activity leads to a variety of physiological effects. The modulation of receptor activity can be assessed through functional assays that measure the downstream consequences of receptor activation or inhibition. smolecule.com

The interaction of aprofene with acetylcholine receptors in their desensitized state has also been a subject of investigation, revealing a complex relationship with receptor dynamics. smolecule.com

Evaluation of Antimuscarinic Effects on Isolated Tissues (e.g., Guinea Pig Ileum)

The guinea pig ileum is a classical preparation in pharmacology for studying the effects of drugs on smooth muscle contraction, which is largely mediated by muscarinic receptors. amegroups.cnnih.gov In this ex vivo model, the ability of aprofene to antagonize contractions induced by muscarinic agonists, such as carbachol (B1668302) or acetylcholine, is evaluated. amegroups.cnijpp.com

Studies have demonstrated that anticholinergic agents can cause a rightward shift in the concentration-response curves for muscarinic agonists, indicative of competitive antagonism. amegroups.cn The potency of the antagonist can be quantified by determining its pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. ijpp.com This type of study provides valuable information about the functional antimuscarinic activity of aprofene in a physiological context. researchgate.net

Table 2: Representative Findings from Guinea Pig Ileum Studies

| Agonist | Antagonist | Observed Effect | Implication |

| Carbachol | Aprofene (hypothetical) | Rightward shift in concentration-response curve | Competitive antagonism at muscarinic receptors |

| Acetylcholine | Aprofene (hypothetical) | Inhibition of induced contraction | Functional antimuscarinic activity |

This table illustrates the expected outcomes of antimuscarinic testing on guinea pig ileum and is for conceptual understanding.

Studies on Muscle Contraction and Glandular Secretion Modulation

The antagonist effects of aprofene at muscarinic receptors lead to the modulation of smooth muscle contraction and glandular secretions. smolecule.comsmolecule.com By blocking the action of acetylcholine, aprofene can induce muscle relaxation and reduce secretions from various glands. smolecule.com These effects are a direct consequence of its antimuscarinic activity.

The stimulation of M3 muscarinic receptors is known to cause smooth muscle contraction and glandular secretion through the IP3/DAG pathway, leading to an increase in intracellular calcium. mdpi.com By antagonizing these receptors, aprofene can effectively inhibit these processes.

Investigation of Neuroprotective Properties in Cellular Models

Research has explored the potential neuroprotective effects of aprofene in cellular models of neurodegenerative diseases. smolecule.com These studies often utilize cell lines, such as the SH-SY5Y neuroblastoma cell line, which can be treated with neurotoxins to mimic the cellular stress and death seen in neurodegenerative conditions. thno.org The ability of aprofene to mitigate this damage is then assessed. The neuroprotective potential of various compounds has been linked to their ability to inhibit processes like cytochrome c release from mitochondria or to activate cellular protective pathways such as autophagy. nih.govmdpi.com While the precise mechanisms of aprofene's neuroprotection are still under investigation, its modulation of neurotransmitter systems is thought to play a role.

Analysis of Sodium Channel Current Modulation in Cell Lines

The effect of aprofene on voltage-gated sodium channels has also been a subject of preclinical research. These channels are critical for the generation and propagation of action potentials in excitable cells like neurons. cellmicrosystems.com Studies using cell lines expressing specific sodium channel subtypes (e.g., HEK-293 cells expressing Nav1.3, Nav1.4, or Nav1.5) and techniques like the patch-clamp method can elucidate how aprofene modulates sodium channel currents. nih.govcriver.commdpi.com This research is important for understanding the compound's broader pharmacological profile and its potential effects on neuronal excitability.

Table 3: Cell Lines Used in Ion Channel Research

| Cell Line | Common Use |

| HEK-293 | Widely used for expressing specific ion channel subunits to study their function and pharmacology in a controlled environment. nih.gov |

| CHO | Another common host for stable expression of ion channels for screening and characterization. metrionbiosciences.com |

| SH-SY5Y | A human neuroblastoma cell line often used in neuroprotection and neurotoxicity studies. thno.org |

This table provides examples of cell lines and their general applications in ion channel research and is not exhaustive.

In Vivo Preclinical Animal Models (Mechanistic Studies)

Investigations in Animal Models of Myotonia

Animal models are crucial for understanding the pathophysiology of myotonia and for the preclinical assessment of potential therapeutics. Myotonic dystrophy type 1 (DM1) is a genetic disorder characterized by muscle weakness, myotonia (impaired muscle relaxation), and other systemic symptoms. nih.govnih.gov The underlying cause is an expansion of a CTG repeat in the DMPK gene. nih.gov

Mouse models have been instrumental in dissecting the disease mechanisms. nih.gov The HSALR mouse model, which expresses long repeats of human skeletal actin, is widely used to study DM1. nih.gov These mice develop key features of the disease, including myotonia and histological abnormalities. nih.gov Another model, the CUG960 mouse, expresses a high number of CUG repeats in the brain and is used to study the neurological aspects of DM1. myotonic.org

Pharmacologically induced models are also employed. For instance, the chloride channel blocker anthracene-9-carboxylic acid (9-AC) can induce myotonia in mice, providing a model to study the symptom of muscle hyperexcitability directly. biorxiv.org

Recent preclinical studies in these models have shown promising results for various therapeutic strategies. For example, antisense oligonucleotides and small molecules have demonstrated the ability to correct splicing defects and reverse myotonia in the HSALR mouse model. businesswire.com Similarly, a gene therapy candidate, SAR446268, has shown efficacy in reducing DMPK RNA levels and improving disease hallmarks in both cellular and animal models of DM1. myotonic.org

The arrested development of righting response (ADR) mouse is a recognized model for myotonia congenita and carries a mutation in the ClC-1 channel, leading to muscle stiffness. nih.govnih.gov This model is used to evaluate the in vivo efficacy of potential antimyotonic drugs by measuring the time of righting reflex (TRR), which is the time it takes for a mouse to return to its four paws from a supine position. nih.gov

Table 1: Animal Models Used in Myotonia Research

| Model | Type | Key Characteristics | Application |

|---|---|---|---|

| HSALR Mouse | Genetic (DM1) | Expresses long repeats of human skeletal actin; develops myotonia and muscle histopathology. nih.gov | Studying DM1 pathogenesis and testing therapies like antisense oligonucleotides and small molecules. nih.govbusinesswire.com |

| CUG960 Mouse | Genetic (DM1) | Expresses 960 CUG repeats in the brain; exhibits RNA foci, MBNL sequestration, and behavioral deficits. myotonic.org | Investigating the neurological manifestations of DM1. myotonic.org |

| 9-AC Treated Mouse | Pharmacological | Myotonia is induced by the ClC-1 channel blocker anthracene-9-carboxylic acid. biorxiv.org | Studying acute myotonia and associated pain-like behaviors. biorxiv.org |

| ADR Mouse | Genetic (Myotonia Congenita) | Carries a mutation in the ClC-1 channel, resulting in muscle stiffness. nih.govnih.gov | Preclinical testing of antimyotonic drugs by measuring the time of righting reflex. nih.gov |

Studies on Physiological Responses in Animal Systems

Animal studies are fundamental for evaluating the physiological effects of drug candidates before they proceed to human trials. eisai.com These studies, often conducted in mice and rats, provide crucial data on efficacy and safety by monitoring physiological responses that can be similar to those in humans. eisai.com

Aprofene has been shown to interact with both muscarinic and nicotinic acetylcholine receptors. ncats.ioncats.io Its effects on smooth muscle are of particular interest. Smooth muscles are found in the walls of various internal organs and blood vessels, and their contraction is not under voluntary control. clevelandclinic.org Drugs that affect smooth muscle can have widespread physiological consequences. For example, opioids cause smooth muscle stiffening, which can lead to constipation and cardiovascular issues. rapiddetox.com

Antispasmodic medications, which relax smooth muscles, are used to treat conditions like irritable bowel syndrome and bladder problems. clevelandclinic.org These drugs can act by blocking nerve signals or by directly targeting the muscle cells. clevelandclinic.org Some medicinal plants and their constituents have also been shown to affect muscarinic receptors in smooth muscle, indicating their potential for therapeutic use. researchgate.net

In studies on intestinal smooth muscle, drugs like atropine (B194438) and procaine (B135) have been shown to have a direct stimulatory effect. nih.gov Atropine, a muscarinic antagonist, can also potentiate contractions in certain smooth muscle preparations, such as the chick amnion. nih.gov

Research on aprofene has indicated its interaction with the nicotinic acetylcholine receptor (AChR) in muscle cells and Torpedo receptor-enriched membranes. ncats.ioncats.io It acts as a noncompetitive inhibitor of the AChR. ncats.ioncats.io Studies in animal models have also explored its effects on neurotransmitter release.

Table 2: Physiological Responses to Smooth Muscle Modulators in Animal Systems

| Agent | Target/Mechanism | Physiological Effect in Animal Models |

|---|---|---|

| Opioids | Opioid receptors in smooth muscle | Stiffening of smooth muscle, leading to constipation and cardiovascular issues. rapiddetox.com |

| Atropine | Muscarinic acetylcholine receptors | Direct stimulation of intestinal smooth muscle; potentiation of contractions in chick amnion smooth muscle. nih.govnih.gov |

| Procaine | Direct action on muscle cells | Stimulation of intestinal smooth muscle. nih.gov |

| Aprofene | Nicotinic acetylcholine receptors | Noncompetitive inhibition of the AChR in muscle cells and Torpedo membranes. ncats.ioncats.io |

Methodological Considerations for Preclinical Model Selection

The selection of an appropriate preclinical model is a critical step in drug development. While small animal models are cost-effective, they may not always accurately predict human physiological responses due to interspecies differences. pebble.bio Larger animal models, while more predictive, are associated with higher costs and ethical considerations. pebble.bio

For myotonic dystrophy, a variety of mouse models have been developed, each with its own set of advantages and limitations for assessing new therapies. nih.gov The choice of model depends on the specific aspect of the disease being studied. For example, some models are better suited for investigating muscle pathology, while others are more appropriate for studying metabolic alterations. nih.gov

It is also important to consider factors such as the sex of the animals used in studies, as there can be differences in disease presentation between males and females. nih.gov Documenting the sex of the animals is crucial for detecting potential differences in the efficacy of experimental treatments. nih.gov

The route of administration and the site of injection can also influence the results of preclinical studies. For example, lymphatic absorption of a drug can vary depending on the injection site and the animal species. nih.gov Furthermore, interspecies differences in immune responses and drug metabolism can lead to challenges in extrapolating data from animal models to humans. nih.gov

In the context of myotonia research, both pharmacologically induced and genetic models are utilized. biorxiv.orgnih.gov The choice between these models depends on whether the goal is to study the acute effects of a compound on muscle hyperexcitability or the chronic progression of a genetic disease. biorxiv.orgnih.gov

Table 3: Methodological Considerations in Preclinical Model Selection

| Consideration | Importance | Example |

|---|---|---|

| Species Selection | Interspecies differences can affect the translatability of results to humans. pebble.bio | Rat plasma can have significantly higher esterase activity than human plasma, potentially biasing predictions of drug performance. nih.gov |

| Model Type (Genetic vs. Pharmacological) | The choice of model depends on the research question and the specific disease characteristics being investigated. | Genetic models like the HSALR mouse are used for studying the long-term progression of DM1, while pharmacological models are used for acute studies of myotonia. nih.govbiorxiv.org |

| Sex of Animals | There can be sex-based differences in disease presentation and treatment response. nih.gov | Studies on the HSALR mouse model recommend including both male and female animals to detect potential sex-specific effects of treatments. nih.gov |

| Route of Administration and Injection Site | These factors can influence drug absorption and distribution. nih.gov | Lymphatic uptake of a drug can differ significantly based on the injection site and animal species. nih.gov |

Development and Utility of Advanced In Vitro Preclinical Models (e.g., Organ-on-a-Chip)

Advanced in vitro models, such as organ-on-a-chip (OOC) technology, are emerging as powerful tools in preclinical research. nih.govnih.gov These microfluidic devices are designed to replicate the structure and function of human organs, offering a more physiologically relevant platform for studying diseases and testing drugs compared to traditional 2D cell cultures. nih.govmdpi.com

OOC models can be populated with patient-derived cells, allowing for patient-specific disease modeling and drug screening. nih.gov This is particularly valuable for rare diseases like muscular dystrophies, where animal models may not fully recapitulate the human condition. nih.govinstitut-myologie.org

For neuromuscular diseases, muscle-on-a-chip models have been developed to study muscle function and the effects of potential therapies. nih.govinstitut-myologie.org These models can simulate muscle contraction and allow for the assessment of how diseases affect muscle organization and force generation. institut-myologie.org They can also be used to screen drugs at a higher throughput than animal studies. nih.gov

The development of multi-OOC systems allows for the study of interactions between different organs, providing a more comprehensive understanding of systemic drug effects. nih.gov For example, a muscle-on-a-chip could be connected to a liver-on-a-chip to study how a drug is metabolized and its subsequent effects on muscle tissue.

While OOC technology holds great promise, there are still challenges to overcome, including the need for standardization and the high cost of implementation. mdpi.com However, as the technology advances, these models are expected to play an increasingly important role in drug discovery and development, complementing traditional animal models. nih.gov

Table 4: Advanced In Vitro Preclinical Models

| Model Type | Description | Application in Preclinical Research |

|---|---|---|

| Organ-on-a-Chip (OOC) | Microfluidic devices that mimic the structure and function of human organs. nih.govmdpi.com | Disease modeling, drug screening, and studying organ-organ interactions. nih.govnih.gov |

| Muscle-on-a-Chip | OOC models specifically designed to replicate skeletal muscle tissue. nih.govinstitut-myologie.org | Studying neuromuscular diseases, assessing muscle function, and testing the efficacy of therapies. institut-myologie.org |

| 3D Cell Culture Models (Organoids, Spheroids) | Self-organized three-dimensional structures derived from stem cells that mimic the characteristics of specific organs. mdpi.com | Modeling disease pathophysiology, especially for rare diseases, and overcoming limitations of animal models. mdpi.com |

Theoretical Pharmacological Classification and Receptor Dynamics of Aprofene Hydrochloride

Positioning within Anticholinergic Pharmacodynamics

Aprofene (B1667572) hydrochloride is pharmacologically classified as a parasympatholytic agent. nih.gov These agents work by inhibiting the effects of the parasympathetic nervous system. nih.gov The primary mechanism of action for many parasympatholytics is the antagonism of muscarinic acetylcholine (B1216132) receptors. nih.gov Aprofene hydrochloride specifically functions as an antagonist for both muscarinic and nicotinic acetylcholine receptors. medkoo.comncats.iosmolecule.com This dual antagonism distinguishes it within the broader class of anticholinergic compounds, which primarily target muscarinic receptors. nih.gov By blocking these receptors, aprofene prevents the binding of the neurotransmitter acetylcholine, thereby inhibiting the actions of the parasympathetic nervous system. smolecule.comnih.gov

The anticholinergic properties of aprofene have been a subject of research, particularly in understanding its effects on the central nervous system. medchemexpress.com Anticholinergic agents are known to influence various physiological functions controlled by the parasympathetic nervous system, such as smooth muscle contraction and glandular secretions. smolecule.comnih.gov Aprofene's ability to cross the blood-brain barrier and exert central effects is a key aspect of its pharmacological profile. nih.gov

Comparative Analysis with Other Cholinergic Modulators

This compound's pharmacological profile can be better understood through comparison with other cholinergic modulators, such as atropine (B194438), scopolamine (B1681570), and benactyzine (B1667973). smolecule.comnih.gov While all are anticholinergic agents, their receptor affinities and clinical effects can differ. mhmedical.com

Studies comparing aprofene with atropine and benactyzine have examined their effects on both central and peripheral cholinoceptors. nih.gov For instance, research has investigated the relative potencies of these compounds in antagonizing acetylcholine. Aprofene, like atropine and scopolamine, is considered a prototypical anticholinergic compound. mhmedical.com However, aprofene is unique in its dual antagonism of both muscarinic and nicotinic acetylcholine receptors, whereas many other anticholinergics are more selective for muscarinic receptors. medkoo.comncats.iosmolecule.com

The interaction of aprofene with nicotinic acetylcholine receptors (AChR) has been studied in various models, including muscle cells and Torpedo californica membranes. ncats.ioncats.io These studies revealed that aprofene acts as a noncompetitive inhibitor of the nAChR. ncats.ioncats.io It was observed to diminish the maximal response to the agonist carbamylcholine (B1198889) without altering its binding affinity (Kact). ncats.ioncats.io This indicates that aprofene does not compete with the agonist for the same binding site but rather binds to an allosteric site on the receptor. ncats.io

Table 1: Comparative Receptor Activity of Cholinergic Modulators

| Compound | Primary Receptor Target(s) | Mechanism of Action | Key Distinguishing Feature |

|---|---|---|---|

| Aprofene | Muscarinic and Nicotinic Acetylcholine Receptors | Antagonist | Dual antagonism of both muscarinic and nicotinic receptors. medkoo.comncats.iosmolecule.com |

| Atropine | Muscarinic Acetylcholine Receptors | Antagonist | Prototypical muscarinic antagonist. nih.govmhmedical.com |

| Scopolamine | Muscarinic Acetylcholine Receptors | Antagonist | More pronounced central nervous system effects compared to some other anticholinergics. smolecule.com |

| Benactyzine | Muscarinic Acetylcholine Receptors | Antagonist | Also a noncompetitive inhibitor of the nicotinic acetylcholine receptor. nih.gov |

| Carbachol (B1668302) | Muscarinic and Nicotinic Acetylcholine Receptors | Agonist | Stimulates both receptor types. nih.gov |

| Physostigmine | Acetylcholinesterase | Inhibitor | Indirectly increases acetylcholine levels. frontiersin.org |